N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide moiety at position 2. The carboxamide nitrogen is dual-substituted with a cyclopentyl group and a methylene-linked 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole ring.
Properties
IUPAC Name |
N-cyclopentyl-8-methoxy-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-26-20-11-6-10-17(20)19(25-26)14-27(16-8-3-4-9-16)23(28)18-13-15-7-5-12-21(30-2)22(15)31-24(18)29/h5,7,12-13,16H,3-4,6,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGETMNKJQATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentyl group : Contributes to lipophilicity and potential binding interactions.
- Methoxy group : May enhance bioavailability and modulate biological activity.
- Chromene scaffold : Known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown the ability to inhibit COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain pathways. For instance, studies have demonstrated that analogs can inhibit COX enzymes with varying potency, suggesting that modifications in structure can lead to enhanced activity against these targets .
- Antinociceptive Effects : Compounds with similar structures have been tested for their ability to reduce pain responses in animal models. The writhing test in mice has been utilized to assess antinociceptive properties, indicating that such compounds can effectively reduce pain perception .
- Cytotoxicity Against Cancer Cell Lines : The compound's potential anticancer activity has been evaluated against various cancer cell lines (e.g., Caco-2 and MCF-7). Results indicate that while some derivatives exhibit cytotoxic effects, the activity is often moderate compared to established anticancer agents like celecoxib .
Table 1: Biological Activity Summary
Case Studies
- Antinociceptive Study : A study involving the compound's analogs demonstrated significant antinociceptive effects in a mouse model when administered at doses ranging from 7.5 to 75 mg/kg. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in pain management .
- Cancer Cell Line Testing : In vitro studies assessed the cytotoxic effects of the compound against Caco-2 and MCF-7 cell lines using the MTT assay. The findings suggested that while the compound has some cytotoxic properties, it is less effective than more potent drugs like celecoxib .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with similar heterocyclic derivatives from the literature, focusing on synthesis, structural features, and analytical data.
Key Observations
Structural Diversity :
- The target compound’s chromene core distinguishes it from pyrazole (e.g., 3a) and imidazopyridine derivatives (e.g., 1l, 2d). Chromenes are associated with fluorescence and kinase inhibition, while pyrazoles and imidazopyridines often target GPCRs or enzymes like cyclooxygenase .
- Substituent complexity is higher in the target compound, with a fused cyclopenta[c]pyrazole and cyclopentyl group, enhancing steric bulk compared to simpler aryl/alkyl groups in 3a or 2d.
Synthesis Methodology :
- The pyrazole-carboxamide 3a was synthesized via EDCI/HOBt-mediated coupling in DMF, a common method for amide bond formation . The target compound likely employs similar coupling strategies for its carboxamide linkage.
- Imidazopyridines 1l and 2d were synthesized via one-pot multicomponent reactions, emphasizing efficiency for fused heterocycles .
Analytical Data: NMR: Aromatic proton signals in 3a (δ 7.43–8.12) and 1l (δ 7.21–7.97) reflect electron-withdrawing substituents (e.g., nitro, cyano). The target compound’s methoxy group would likely show a singlet near δ 3.8–4.0. Mass Spectrometry: High-resolution MS (e.g., HRMS for 1l) validates molecular formulas, a critical step absent in the target compound’s reported data .
Thermal Stability :
- Imidazopyridines (1l, 2d) exhibit higher melting points (215–245°C) than pyrazole 3a (133–183°C), likely due to extended π-conjugation and crystallinity. The target compound’s melting point is unreported but expected to align with chromene derivatives (typically 150–250°C).
Research Implications
While the target compound’s specific bioactivity remains uncharacterized in the provided evidence, its structural analogs highlight trends in heterocyclic drug design:
- Pyrazole-carboxamides (e.g., 3a) : Moderate yields (~60–70%) and modular substitution make them versatile scaffolds for lead optimization .
- Imidazopyridines (e.g., 1l, 2d) : Superior thermal stability and electronic diversity suit them for CNS-targeting agents .
- Chromene derivatives : The target compound’s methoxy and bicyclic pyrazole groups may enhance solubility and target affinity compared to simpler coumarins.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the fused pyrazole and chromene moieties in this compound?
- Methodological Answer : Multi-step synthesis is typically required, leveraging coupling agents like EDCI/HOBt for amide bond formation (common in carboxamide synthesis) . Cyclization reactions under controlled temperatures (e.g., 80–100°C) and solvent systems (DMF or THF) are critical for forming the tetrahydrocyclopenta[c]pyrazole core . For the chromene-2-oxo moiety, Claisen-Schmidt condensation or microwave-assisted cyclization may be employed, followed by methoxy group introduction via nucleophilic substitution .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify hydrogen/carbon environments, especially distinguishing between N-cyclopentyl and methyl-substituted pyrazole protons .
- HRMS (ESI) : Confirm molecular weight accuracy (e.g., deviations < 2 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. What solvent systems are optimal for solubility and formulation in biological assays?
- Methodological Answer : The compound’s amphiphilic nature (due to methoxy and carboxamide groups) suggests solubility in DMSO for stock solutions. For in vitro assays, dilute in PBS (pH 7.4) with ≤1% DMSO. Phase-solubility diagrams can identify co-solvents (e.g., PEG 400) to mitigate precipitation .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving sterically hindered intermediates?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency for strained rings .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% for thermally sensitive intermediates .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyrazole nitrogen to prevent side reactions during chromene formation .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Diagnose dynamic rotational isomerism in the N-cyclopentyl group .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the tetrahydrocyclopenta[c]pyrazole region .
- Comparative X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are obtainable) .
Q. How can researchers assess the compound’s potential for off-target interactions in pharmacological studies?
- Methodological Answer :
- Molecular Docking : Screen against kinase and GPCR libraries due to the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for high-risk targets (e.g., cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
